molecular formula C14H9BrClN3O3 B11701722 4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide

4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11701722
M. Wt: 382.59 g/mol
InChI Key: VKXZTKALNWISOH-IUXPMGMMSA-N
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Description

4-Bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative featuring a benzohydrazide backbone substituted with bromine at the 4-position and a (Z)-configured Schiff base formed with 4-chloro-3-nitrobenzaldehyde. This compound belongs to a class of Schiff bases known for diverse applications in medicinal chemistry, materials science, and catalysis due to their tunable electronic properties and biological activities . Its structure combines electron-withdrawing groups (Br, Cl, NO₂), which influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C14H9BrClN3O3

Molecular Weight

382.59 g/mol

IUPAC Name

4-bromo-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9BrClN3O3/c15-11-4-2-10(3-5-11)14(20)18-17-8-9-1-6-12(16)13(7-9)19(21)22/h1-8H,(H,18,20)/b17-8-

InChI Key

VKXZTKALNWISOH-IUXPMGMMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Reaction Pathway

4-Bromobenzohydrazide is synthesized via hydrazide formation from 4-bromobenzoic acid. Key methods include:

Method Reagents/Conditions Yield Source
Hydrazide formationHydrazine hydrate, methanol, reflux~80%
Acid-catalyzed hydrazideHydrazine hydrate, H₂SO₄, ethanol~75%

Detailed Procedure

  • Hydrazide Formation :

    • 4-Bromobenzoic acid (1 mol) reacts with hydrazine hydrate (1.5 mol) in methanol under reflux for 6–8 hours.

    • Purification: Crystallization from ethanol or hexane.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 12.5 (s, 1H, NH), 8.0 (d, 2H, Ar–H), 7.7 (d, 2H, Ar–H).

  • Melting Point : 155–160°C.

Step 2: Condensation with 4-Chloro-3-Nitrobenzaldehyde

Reaction Pathway

The hydrazone forms via condensation between 4-bromobenzohydrazide and 4-chloro-3-nitrobenzaldehyde. Critical factors include solvent choice, temperature, and acid catalysis.

Parameter Optimal Conditions Yield Source
SolventEthanol, methanol, or DMF
TemperatureReflux (60–80°C)
CatalystAcetic acid, glacial acetic acid
Time2–12 hours

Detailed Procedure

  • Condensation Reaction :

    • 4-Bromobenzohydrazide (1 mol) and 4-chloro-3-nitrobenzaldehyde (1 mol) are dissolved in ethanol or methanol.

    • Add glacial acetic acid (0.5 mol) and reflux for 2–12 hours.

    • Cool and precipitate the product.

Characterization Data

Property Value Source
Melting Point 240–245°C
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, NH), 8.8 (s, 1H, CH=N), 8.1 (d, 2H, Ar–H)
IR (KBr) 1600–1650 cm⁻¹ (C=N), 1350 cm⁻¹ (NO₂)

Critical Analysis of Reaction Conditions

Solvent Selection

  • Ethanol/Methanol : Preferred for high solubility and mild conditions.

  • DMF : Used in hydrazone synthesis but less common for this compound.

Stereochemical Control

  • Z-Configuration : Achieved via intramolecular hydrogen bonding and steric hindrance. Acid catalysis promotes E-to-Z isomerization.

Purity and Impurities

  • Impurities : Unreacted aldehyde or hydrazide. Purification via recrystallization (ethanol/hexane).

  • HPLC Purity : >95% reported in optimized protocols.

Comparative Synthesis Routes

Route Steps Yield Advantages Disadvantages
Route A Hydrazide + aldehyde condensation80–85%High purity, scalableRequires anhydrous conditions
Route B One-pot hydrazide-aldehyde reaction70–75%Simplified workflowLower yield, side products

Challenges and Optimization Strategies

Challenges

  • Low Yield : Incomplete condensation due to steric hindrance from nitro groups.

  • Byproducts : Uncontrolled E-isomer formation or residual aldehyde.

Optimization Strategies

  • Catalyst : Use Lewis acids (e.g., AlCl₃) for enhanced reactivity.

  • Temperature : Reflux at 80°C for 6 hours balances reaction rate and selectivity.

Industrial and Laboratory Applications

Intermediate for Pharmaceuticals

  • Dapagliflozin Synthesis : Used in antidiabetic drug intermediates.

  • Antitumor Agents : Hydrazone derivatives show bioactivity.

Material Science

  • Coordination Polymers : Ligand for metal-organic frameworks .

Chemical Reactions Analysis

4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

The compound 4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide is a synthetic derivative belonging to the class of benzohydrazides. It has garnered attention in various fields of scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, and to summarize relevant case studies and research findings.

Antimicrobial Activity

Research has indicated that compounds with similar structures to This compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) for several pathogens:

  • Staphylococcus aureus : MIC = 20 µg/mL
  • Escherichia coli : MIC = 40 µg/mL
  • Enterococcus faecalis : MIC = 10 µg/mL
  • Pseudomonas aeruginosa : MIC = 50 µg/mL

These findings suggest broad-spectrum antibacterial activity, particularly against clinically relevant pathogens.

Anti-inflammatory Properties

Benzohydrazide derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for further investigation in inflammatory disease models.

Antitumor Activity

Emerging research suggests that compounds similar to This compound may possess antitumor properties. They could induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research indicates that structural modifications significantly influence the biological activity of benzohydrazide derivatives:

  • The presence of halogen substituents (such as bromine and chlorine) enhances antibacterial potency.
  • Variations in aryl groups can modulate lipophilicity and membrane penetration, impacting overall efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against multiple strains
Anti-inflammatoryInhibition of pro-inflammatory markers
AntitumorInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Analogous Hydrazones
Compound Name Substituents (Benzohydrazide/Aldehyde) Dihedral Angle (°) Configuration Space Group Key Interactions Reference
Target Compound 4-Br; 4-Cl, 3-NO₂ Not reported Z Not reported Likely N–H⋯O/N–H⋯X (X=Cl)
(E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide 4-Br; 2-NO₂ 4.1 E Monoclinic N–H⋯O hydrogen bonds
(E)-4-Bromo-N'-(2-chlorobenzylidene)benzohydrazide 4-Br; 2-Cl 11.4 E Monoclinic N–H⋯O chains along c-axis
4-Bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide 4-Br; 4-OH, 3,5-OCH₃ Not reported E Not reported O–H⋯O, N–H⋯O
3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide 3-Br; 2-Cl, 5-NO₂ Not reported E P2₁/c N–H⋯N, N–H⋯O

Key Observations :

  • Dihedral Angles: The planarity of the hydrazone backbone varies with substituent positions. For example, the 2-nitro derivative (4.1° dihedral angle) is nearly planar, while the 2-chloro analog (11.4°) shows significant twisting .
  • Hydrogen Bonding : Most analogs form N–H⋯O/N–H⋯X (X=Cl, Br) interactions, stabilizing crystal packing. The target compound’s 3-nitro and 4-chloro groups may enhance hydrogen-bonding networks .

Electronic and Spectroscopic Properties

Table 2: Spectral and Electronic Comparisons
Compound Name IR Peaks (cm⁻¹) UV-Vis λmax (nm) Notable Features Reference
Target Compound Expected: ~1640 (C=O), ~1580 (C=N) Not reported Strong electron-withdrawing groups (Cl, NO₂) enhance conjugation
4-Bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide 1640 (C=O), 1583 (C=N), 3574 (O–H) Not reported Hydroxy and methoxy groups increase polarity and H-bonding
(E)-4-Bromo-N'-(4-methoxybenzylidene)benzohydrazide 1645 (C=O), 1590 (C=N) ~350 Methoxy group donates electrons, altering absorption

Key Observations :

  • The target compound’s IR spectrum is expected to align with analogs, showing C=O (~1640 cm⁻¹) and C=N (~1580 cm⁻¹) stretches. The 3-nitro group may introduce additional NO₂ stretching bands at ~1520–1350 cm⁻¹ .
  • Electron-withdrawing substituents (Cl, NO₂) likely redshift UV-Vis absorption compared to electron-donating groups (e.g., OCH₃) .

Key Observations :

  • The target compound’s 4-Cl and 3-NO₂ substituents may enhance antimicrobial or enzyme inhibition properties, as seen in analogs .
  • Coordination with metals (e.g., Cu) could further modulate bioactivity, a strategy employed in related hydrazones .

Biological Activity

4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide is a synthetic compound belonging to the hydrazone class, characterized by its unique structural features that contribute to its biological activity. The compound's molecular formula is C14H9BrClN3O3C_{14}H_9BrClN_3O_3 with a molecular weight of approximately 382.60 g/mol. Its synthesis involves the condensation of 4-bromo-benzohydrazide with 4-chloro-3-nitrobenzaldehyde, yielding a compound with potential pharmaceutical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazones, including derivatives similar to this compound. The compound has shown significant activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.91 µg/mL7.81 µg/mL
Escherichia coli15.62 µg/mL31.25 µg/mL
Pseudomonas aeruginosa31.25 µg/mL>1000 µg/mL

The compound demonstrated a bactericidal effect with MBC/MIC ratios indicating both bactericidal and bacteriostatic properties, which are crucial for developing new antibiotics in the face of rising antibiotic resistance .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of similar hydrazone compounds on various cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The results indicate that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
HepG27.81High
H156312.39Moderate
LN-2290.77Very High

The selectivity index is particularly noteworthy, as it suggests that these compounds could be developed into targeted therapies with fewer side effects compared to traditional chemotherapeutics .

The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells. The nitro group in its structure is known to enhance lipophilicity, allowing better penetration into cell membranes and subsequent disruption of cellular functions.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various hydrazone derivatives showed that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria, outperforming conventional antibiotics like nitrofurantoin .
  • Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects on different cancer cell lines, derivatives demonstrated varying degrees of efficacy, with some exhibiting IC50 values in the low micromolar range, indicating promising therapeutic potential against specific types of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of 4-bromobenzohydrazide with 4-chloro-3-nitrobenzaldehyde. Key parameters include solvent choice (e.g., ethanol under reflux), catalyst (acetic acid or p-toluenesulfonic acid), and temperature control (60–80°C for 6–12 hours) to achieve high yields (70–85%) . Purity is confirmed using TLC and recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms the presence of hydrazide (–NH–CO–) and imine (C=N) groups via peaks at 3200–3300 cm⁻¹ (N–H stretch) and 1600–1650 cm⁻¹ (C=N stretch) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the imine proton (δ 8.8–9.2 ppm). 13C^{13}C NMR verifies carbonyl (δ 165–170 ppm) and aromatic carbons .
  • X-ray crystallography : Resolves the Z-configuration of the imine group and intermolecular hydrogen bonding (N–H⋯O) critical for crystal packing .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial activity : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer screening : MTT assay on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • In vitro toxicity : Assess normal cell viability (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or Z→E isomerization) affect bioactivity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs (e.g., replacing Br with Cl or NO₂) and compare bioactivity data. For example, 4-chloro analogs show reduced antimicrobial potency compared to bromo derivatives due to lower lipophilicity .
  • Isomer control : Use photoirradiation or thermal methods to induce E/Z isomerization, then evaluate conformational effects on binding to biological targets (e.g., DNA gyrase) via molecular docking .

Q. What computational methods can resolve contradictions in experimental vs. theoretical data (e.g., DFT vs. crystallographic bond lengths)?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level and compare with X-ray data. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π–π stacking) to explain deviations in experimental vs. calculated dipole moments .

Q. How can coordination chemistry enhance its pharmacological profile?

  • Methodological Answer :

  • Metal complexation : React with transition metals (e.g., Co(II), Mn(II)) in ethanol/ammonia to form complexes. Characterize via UV-Vis (d–d transitions) and cyclic voltammetry (redox behavior). Co(III) complexes show 2–3× higher anticancer activity than the free ligand due to improved DNA intercalation .
  • Structure-activity relationship (SAR) : Correlate ligand denticity (monodentate vs. bidentate) with bioactivity using logP and molar conductivity data .

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